2',5'-Dihydroxyacetophenone
Overview
Description
2’,5’-Dihydroxyacetophenone is an organic compound with the molecular formula C8H8O3. It is a derivative of acetophenone, characterized by the presence of two hydroxyl groups at the 2’ and 5’ positions on the benzene ring. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
2’,5’-Dihydroxyacetophenone (DHAP) primarily targets Histone Deacetylase 1 (Hdac1) . Hdac1 is a histone deacetylase responsible for catalyzing the removal of acetyl groups from lysine residues on many protein substrates. It has profound effects on the regulation of gene transcription and many processes associated with cell growth and cell death, including cell cycle progression, DNA repair, and apoptosis .
Mode of Action
DHAP binds to the deacetylase Hdac1, increases the protein stability of Hdac1, reduces the acetylation level of P65, and inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway . It also inhibits the production of inflammatory factors such as interleukin-1β, interleukin-6, and nitric oxide .
Biochemical Pathways
DHAP affects several biochemical pathways. It inhibits the activation of the NF-κB signaling pathway . It also suppresses the expression of inducible nitric oxide synthase (iNOS) and downregulates the mRNA expression levels of pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Pharmacokinetics
It is known that dhap is a small molecule with a variety of biological activities involving antioxidant, anti-inflammation, and antitumor . More research is needed to fully understand the ADME properties of DHAP and their impact on its bioavailability.
Result of Action
DHAP has been shown to alleviate the symptoms of the inflammatory response and prolong the survival of cytokine storm animal models . In vitro experiments showed that DHAP inhibited the proliferation of RAW264.7 cells in an inflammatory environment and suppressed the secretion of pro-inflammatory factors in RAW264.7 cells .
Biochemical Analysis
Biochemical Properties
2’,5’-Dihydroxyacetophenone has been found to interact with various enzymes and proteins. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin 1 beta . This suggests that 2’,5’-Dihydroxyacetophenone may interact with the enzymes and proteins involved in the inflammatory response.
Cellular Effects
2’,5’-Dihydroxyacetophenone has been shown to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation and induces apoptosis in multiple myeloma cells . It also suppresses the secretion of pro-inflammatory factors in RAW264.7 cells .
Molecular Mechanism
2’,5’-Dihydroxyacetophenone exerts its effects at the molecular level through various mechanisms. It has been found to downregulate the expression of oncogenic gene products like Bcl-xl, Bcl-2, Mcl-1, Survivin, Cyclin D1, IAP-1, Cyclin E, COX-2, and MMP-9, and upregulate the expression of Bax and p21 proteins . It also inhibits the activation of the nuclear factor-kappa B signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, 2’,5’-Dihydroxyacetophenone has been shown to have long-term effects on cellular function. It inhibits the production of inflammatory factors such as interleukin-1β, interleukin-6, and nitric oxide, alleviates the symptoms of the inflammatory response, and prolongs the survival of cytokine storm animal models .
Dosage Effects in Animal Models
The effects of 2’,5’-Dihydroxyacetophenone vary with different dosages in animal models. It has been shown to have anti-inflammatory effects in animal cytokine storm models .
Metabolic Pathways
Given its ability to inhibit the production of pro-inflammatory cytokines, it may be involved in the metabolic pathways related to inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,5’-Dihydroxyacetophenone can be synthesized through several methods:
Fries Rearrangement: This method involves the rearrangement of hydroquinone diacetate in the presence of anhydrous aluminum chloride.
Reaction with Zinc Chloride: Hydroquinone reacts with acetic acid in the presence of zinc chloride to yield 2’,5’-Dihydroxyacetophenone.
Boron Trifluoride Etherate Method: This involves the reaction of hydroquinone with acetic acid in the presence of boron trifluoride etherate in benzene at reflux.
Industrial Production Methods: Industrial production of 2’,5’-Dihydroxyacetophenone typically involves the Fries rearrangement due to its high yield and efficiency. The process is carried out in large reactors with precise temperature control to ensure consistent product quality.
Chemical Reactions Analysis
2’,5’-Dihydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of 2’,5’-Dihydroxyacetophenone can yield hydroquinone derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Aroyl chlorides, alkyl halides.
Major Products Formed:
Oxidation Products: Quinones.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Aroyl and alkyl substituted derivatives.
Scientific Research Applications
2’,5’-Dihydroxyacetophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
2’,5’-Dihydroxyacetophenone is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical and biological properties. Similar compounds include:
2’,4’,6’-Trihydroxyacetophenone: This compound has three hydroxyl groups and exhibits stronger antioxidant activity but different reactivity in substitution reactions.
2’,6’-Dihydroxyacetophenone: With hydroxyl groups at the 2’ and 6’ positions, this compound has different steric and electronic properties, affecting its reactivity and biological activity.
2,5-Dihydroxybenzoic Acid:
Properties
IUPAC Name |
1-(2,5-dihydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)7-4-6(10)2-3-8(7)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDWSGZHNBANIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060077 | |
Record name | 1-(2,5-Dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2',5'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
490-78-8 | |
Record name | 2′,5′-Dihydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetylhydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',5'-DIHYDROXYACETOPHENONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3759 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanone, 1-(2,5-dihydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(2,5-Dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',5'-dihydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ACETYLHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1H7QH11ZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2',5'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 - 203 °C | |
Record name | 2',5'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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